Ubiquitin Isopeptidase Inhibitor I, G5

Description

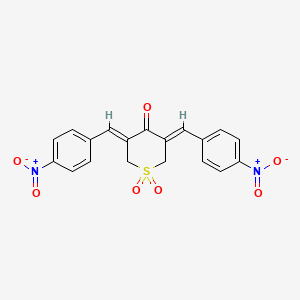

Structure

3D Structure

Propriétés

IUPAC Name |

(3Z,5Z)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O7S/c22-19-15(9-13-1-5-17(6-2-13)20(23)24)11-29(27,28)12-16(19)10-14-3-7-18(8-4-14)21(25)26/h1-10H,11-12H2/b15-9+,16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSAMIOWVUGBIJK-KAVGSWPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1S(=O)(=O)C/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C1=C/C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ubiquitin Isopeptidase Inhibitor I, G5: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ubiquitin Isopeptidase Inhibitor I, G5, is a potent small molecule that has garnered significant interest within the research and drug development communities for its multifaceted mechanism of action. This technical guide provides an in-depth exploration of G5's core functionalities, including its role as a dual inducer of apoptosis and a unique form of caspase-independent necrosis. A primary target of G5 is the deubiquitinase (DUB) YOD1, a key regulator of oncoprotein stability. By inhibiting YOD1, G5 triggers the degradation of the oncogenic fusion protein PML/RARα, highlighting its therapeutic potential in acute promyelocytic leukemia (APL). Furthermore, G5's induction of necrosis is intricately linked to a profound reorganization of the actin cytoskeleton and subsequent disruption of cell adhesion, presenting a novel avenue for targeting apoptosis-resistant cancers. This document synthesizes the current understanding of G5's molecular interactions, cellular effects, and the signaling pathways it modulates, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Dual-Mode Cell Death Induction

G5 exerts its cytotoxic effects through two distinct, yet potentially interconnected, cell death pathways: apoptosis and caspase-independent necrosis. This dual activity makes it an attractive candidate for overcoming resistance to conventional apoptosis-inducing chemotherapeutics.

Induction of Apoptosis

G5 is a potent inducer of apoptosis, a programmed form of cell death. In sensitive cell lines, G5 treatment leads to the activation of caspases, the key executioners of the apoptotic cascade. The apoptotic response to G5 is dependent on the pro-apoptotic proteins Bax and Bak.[1] G5 can also activate caspases, including caspase-8, through the engagement of the extrinsic death receptor pathway, even in cells deficient in Bax and Bak.[2]

Caspase-Independent Necrosis

A distinguishing feature of G5 is its ability to induce a form of regulated, caspase-independent necrosis, particularly in cells that are resistant to apoptosis.[1][2] This necrotic cell death is characterized by cellular swelling, loss of membrane integrity, and the release of cellular contents, without the typical morphological features of apoptosis. This process is independent of poly(ADP-ribose) polymerase (PARP) and JNK inhibitors, as well as necrostatin, and cannot be prevented by the overexpression of anti-apoptotic proteins Bcl-2 and Bcl-xL.[1]

A hallmark of G5-induced necrosis is a rapid and dramatic reorganization of the actin cytoskeleton, coupled with a significant alteration in cell adhesion.[1] This suggests that G5's interference with cellular structural integrity and adhesion signaling is a critical component of its necrotic mechanism.

Molecular Target: Inhibition of Deubiquitinase YOD1

A key molecular target of G5 is the deubiquitinase YOD1, a member of the ovarian tumor (OTU) domain-containing family of DUBs. G5 has been identified as the first pharmacological inhibitor of YOD1.[3]

YOD1 Inhibition and PML/RARα Degradation

In the context of acute promyelocytic leukemia (APL), the fusion oncoprotein PML/RARα is a critical driver of leukemogenesis. YOD1 acts to deubiquitinate and stabilize PML/RARα, thereby promoting its oncogenic function. G5, by inhibiting YOD1, prevents the deubiquitination of PML/RARα, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This targeted degradation of a key cancer driver underscores the therapeutic potential of G5 in APL, including drug-resistant forms of the disease.[4]

The signaling pathway for G5-induced PML/RARα degradation is visualized below:

Caption: G5 inhibits YOD1, leading to PML/RARα degradation.

Impact on Cellular Signaling Pathways

G5's multifaceted mechanism of action involves the modulation of several key cellular signaling pathways.

Apoptosis and Necrosis Signaling

G5 triggers both intrinsic and extrinsic apoptotic pathways, ultimately leading to caspase activation. In apoptosis-resistant cells, G5 activates a necrotic pathway characterized by cytoskeletal collapse and loss of cell adhesion. The interplay between these pathways is a crucial area of ongoing research.

The dual cell death pathways induced by G5 are depicted in the following diagram:

Caption: G5 induces both apoptosis and necrosis.

Actin Cytoskeleton and Cell Adhesion Dynamics

The profound effect of G5 on the actin cytoskeleton suggests a potential modulation of Rho GTPase signaling, which are master regulators of actin dynamics and cell adhesion. While direct evidence linking G5 to specific Rho GTPases is still emerging, the observed phenotype strongly points towards an interference with this signaling axis. Disruption of the actin cytoskeleton can lead to the loss of focal adhesions and cadherin-based cell-cell junctions, ultimately contributing to necrotic cell death.

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound.

Table 1: In Vitro Cytotoxicity of G5

| Cell Line | Assay Type | Endpoint | IC50 (µM) | Reference |

| Daudi (Burkitt's lymphoma) | MTT Assay | Growth Inhibition (72h) | ~10 | [5] |

| HL-60 (Promyelocytic leukemia) | MTT Assay | Growth Inhibition (72h) | ~30 | [6] |

| E1A | Not Specified | Apoptosis Activation | 1.76 | Not Specified |

| E1A/C9DN | Not Specified | Apoptosis Activation | 1.6 | Not Specified |

Note: Some sources refer to a compound "10074-G5" which is a c-Myc inhibitor. The data for Daudi and HL-60 cells may pertain to this compound and should be interpreted with caution in the context of this compound.

Table 2: YOD1 Inhibition by G5

| Assay | Substrate | Effect | Concentration | Reference |

| In vitro deubiquitination assay | Ubiquitinated PML/RARα | Significant inhibition of YOD1-mediated deubiquitination | 5 µmol/L | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of G5's mechanism of action.

In Vitro YOD1 Deubiquitination Assay

Objective: To assess the inhibitory effect of G5 on the deubiquitinating activity of YOD1.

Materials:

-

Recombinant GST-tagged YOD1

-

Ubiquitinated PML/RARα (immunoprecipitated from transfected cells)

-

This compound

-

DMSO (vehicle control)

-

Deubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-PML/RARα antibody

-

Anti-ubiquitin antibody

Protocol:

-

Preparation of Ubiquitinated Substrate:

-

Transfect COS-7 cells with plasmids encoding HA-tagged PML/RARα and His-tagged ubiquitin.

-

Treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow accumulation of ubiquitinated proteins.

-

Lyse the cells and immunoprecipitate ubiquitinated PML/RARα using an anti-HA antibody.

-

Wash the immunoprecipitates extensively to remove non-specific binding.

-

-

Inhibition Reaction:

-

Pre-incubate recombinant GST-YOD1 with varying concentrations of G5 (e.g., 1.25, 2.5, 5 µM) or DMSO in deubiquitination buffer for 30 minutes at 30°C.

-

-

Deubiquitination Reaction:

-

Add the immunoprecipitated ubiquitinated PML/RARα to the pre-incubated YOD1/G5 mixture.

-

Incubate the reaction at 37°C for 1-2 hours.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform Western blotting using anti-PML/RARα and anti-ubiquitin antibodies to visualize the ubiquitination status of PML/RARα.

-

The workflow for this assay is illustrated below:

Caption: Workflow for the in vitro YOD1 deubiquitination assay.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of G5 on cultured cells.

Materials:

-

Cell line of interest (e.g., Daudi, HL-60)

-

Complete culture medium

-

This compound

-

DMSO (vehicle control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.

-

Incubate for 24 hours to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare serial dilutions of G5 in culture medium.

-

Remove the old medium from the wells and add 100 µL of medium containing different concentrations of G5 or DMSO (vehicle control).

-

Incubate the plate for the desired exposure time (e.g., 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

-

-

Solubilization:

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting or shaking to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the log of G5 concentration to determine the IC50 value.

-

Conclusion

This compound represents a promising therapeutic candidate with a unique dual mechanism of action. Its ability to induce both apoptosis and caspase-independent necrosis, coupled with its specific inhibition of the deubiquitinase YOD1, provides a multi-pronged attack on cancer cells, including those resistant to conventional therapies. The profound impact of G5 on the actin cytoskeleton and cell adhesion opens new avenues for research into the interplay between cellular structure and cell death signaling. Further investigation into the broader DUB inhibitory profile of G5 and the specific signaling nodes it modulates within the Rho GTPase and other pathways will be crucial for its future clinical development. This technical guide provides a comprehensive overview of the current knowledge, offering a valuable resource for researchers dedicated to advancing our understanding and application of this potent anti-cancer agent.

References

- 1. The Isopeptidase Inhibitor G5 Triggers a Caspase-independent Necrotic Death in Cells Resistant to Apoptosis: A COMPARATIVE STUDY WITH THE PROTEASOME INHIBITOR BORTEZOMIB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Isopeptidase Inhibitor G5 Triggers a Caspase-independent Necrotic Death in Cells Resistant to Apoptosis: A COMPARATIVE STUDY WITH THE PROTEASOME INHIBITOR BORTEZOMIB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blockade of deubiquitinase YOD1 degrades oncogenic PML/RARα and eradicates acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

G5 Deubiquitinase Inhibitor: A Technical Guide for Researchers

An In-depth Examination of "Ubiquitin Isopeptidase Inhibitor I, G5" for Drug Discovery and Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical regulator of cellular protein homeostasis, and its dysregulation is implicated in a multitude of diseases, including cancer and neurodegenerative disorders. Deubiquitinating enzymes (DUBs) are key components of the UPS, responsible for removing ubiquitin from substrate proteins, thereby rescuing them from degradation and modulating their activity. The therapeutic potential of targeting DUBs has led to the development of small molecule inhibitors. This technical guide focuses on "this compound," a notable DUB inhibitor, providing researchers with a comprehensive overview of its characteristics, research applications, and associated experimental methodologies.

It is crucial to distinguish This compound (CAS 108477-18-5) from the c-Myc inhibitor 10074-G5 (CAS 413611-93-5) . While both are designated with "G5" in some contexts, they are chemically distinct compounds with different primary mechanisms of action. This guide is dedicated to the former, a cell-permeable α,β-unsaturated dienone that has been identified as the first pharmacological inhibitor of the deubiquitinase YOD1.[1][2]

Core Compound Properties and Quantitative Data

G5 has been characterized as a broad-spectrum or "pan-DUB" inhibitor in some studies, although its most well-defined target is YOD1.[3] Its activity has been quantified in various cellular and biochemical assays.

| Parameter | Value | Cell Line/System | Notes |

| IC50 (Apoptosis Induction) | 1.76 µM | E1A cells | G5 induces apoptosis through a caspase-dependent, apoptosome-independent mitochondrial pathway.[4] |

| 1.6 µM | E1A/C9DN cells | The activity is dependent on the presence of Bax and Bak.[4] | |

| IC50 (Ubiquitin Isopeptidase Activity) | ~30 µM | Biochemical Assay | This value represents general inhibition of isopeptidase activity and is not specific to a single DUB.[4] |

| Effective Concentration (APL Cell Proliferation Inhibition) | 50-200 nM | NB4 cells | G5 effectively impairs the proliferation of acute promyelocytic leukemia cells.[5] |

| Effective Concentration (APL Apoptosis Induction) | 50-200 nM | NB4, NB4R1, NB4R2 cells | G5 potently induces apoptosis in both sensitive and drug-resistant APL cell lines in a concentration-dependent manner.[5] |

| Effective Concentration (Glioblastoma Cell Death) | 10 µM | U251 cells | G5 induces cell death in glioblastoma cells.[3] |

Research Applications and Signaling Pathways

The primary research applications of G5 as a deubiquitinase inhibitor are in the fields of oncology and neurodegenerative disease, largely stemming from its inhibition of YOD1.

Oncology: Acute Promyelocytic Leukemia (APL)

The most well-documented application of G5 is in the study and potential treatment of Acute Promyelocytic Leukemia (APL), particularly in drug-resistant forms.[1] The key mechanism involves the inhibition of YOD1, which leads to the degradation of the oncogenic fusion protein PML-RARα.[1]

Signaling Pathway: YOD1-PML/RARα Axis

In APL, the PML-RARα oncoprotein is relatively stable, contributing to the pathogenesis of the disease. The deubiquitinase YOD1 has been identified as a critical regulator that removes polyubiquitin (B1169507) chains from PML-RARα, thereby protecting it from proteasomal degradation.[1] By inhibiting YOD1, G5 disrupts this stabilization, leading to the ubiquitination and subsequent degradation of PML-RARα. This, in turn, suppresses the growth of APL cells and induces apoptosis.[1]

Caption: G5 inhibits YOD1, leading to PML-RARα degradation and suppression of APL.

Neurodegenerative Diseases

Emerging research has implicated YOD1 in the pathogenesis of several neurodegenerative disorders, including Parkinson's, Huntington's, and Alzheimer's diseases.[6][7] YOD1 is involved in cellular proteostasis, and its dysregulation can affect the clearance of misfolded and aggregated proteins that are hallmarks of these conditions.[6] For instance, YOD1 has been shown to deubiquitinate and destabilize α-synuclein, a key protein in Parkinson's disease. While direct studies using G5 in neurodegenerative models are still nascent, its ability to inhibit YOD1 makes it a valuable tool for investigating the role of deubiquitination in neurodegeneration.

Logical Relationship: YOD1 in Neuroprotein Homeostasis

YOD1's role in neurodegeneration is complex, as it can both contribute to and protect against proteotoxicity depending on the specific substrate and context.[6] It participates in the endoplasmic reticulum-associated degradation (ERAD) pathway, which is crucial for clearing misfolded proteins. Inhibition of YOD1 with G5 could therefore be used to probe the consequences of impaired deubiquitination on the accumulation of neurotoxic proteins.

Caption: G5 can be used to study YOD1's role in neurotoxic protein clearance.

Other Potential Signaling Pathways

YOD1 has been shown to interact with components of several other key signaling pathways, including NF-κB, Wnt/β-catenin, and Hippo.[7][8][9]

-

NF-κB Signaling: YOD1 can antagonize TRAF6/p62-dependent IL-1 signaling to NF-κB, suggesting a role in inflammation.[9]

-

Wnt/β-catenin Signaling: YOD1 has been shown to deubiquitinate and stabilize β-catenin in certain contexts.[7]

-

Hippo Signaling: YOD1 can regulate the Hippo pathway by deubiquitinating and stabilizing ITCH, an E3 ligase for the kinase LATS.[8][10]

The ability of G5 to inhibit YOD1 provides a pharmacological tool to investigate the therapeutic potential of targeting these pathways at the level of deubiquitination.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the research of G5 as a deubiquitinase inhibitor.

In Vitro YOD1 Deubiquitination Assay

This assay is used to directly assess the inhibitory effect of G5 on the enzymatic activity of YOD1.[1]

Workflow Diagram

Caption: Workflow for in vitro deubiquitination assay to test G5's effect on YOD1.

Detailed Methodology:

-

Substrate Preparation:

-

Transfect cells (e.g., COS-7 or HEK293T) with plasmids encoding the substrate of interest (e.g., PML-RARα-HA) and a tagged ubiquitin (e.g., His-Ub).

-

Treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow for the accumulation of ubiquitinated substrate.

-

Lyse the cells and perform immunoprecipitation (IP) using an antibody against the substrate's tag (e.g., anti-HA antibody).

-

-

Inhibitor and Enzyme Preparation:

-

Prepare a stock solution of G5 in DMSO.

-

Dilute recombinant purified YOD1 (e.g., GST-YOD1) in a DUB reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

-

Pre-incubate the recombinant YOD1 with various concentrations of G5 or DMSO (vehicle control) for 1 hour at 37°C.

-

-

Deubiquitination Reaction:

-

Add the YOD1/inhibitor mixture to the immunoprecipitated substrate beads.

-

Incubate the reaction for a defined period (e.g., 6 hours) at 37°C with gentle agitation.

-

-

Analysis:

-

Wash the beads to remove the reaction components.

-

Elute the proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform Western blotting using an antibody against the ubiquitin tag (e.g., anti-His) or a general anti-ubiquitin antibody to visualize the ubiquitination status of the substrate. A decrease in the ubiquitination signal in the presence of YOD1, which is reversed by G5, indicates inhibitory activity.

-

Cell Viability and Apoptosis Assays

These assays are fundamental for determining the cytotoxic effects of G5 on cancer cell lines.[3][5]

Workflow Diagram

Caption: General workflow for assessing cell viability and apoptosis after G5 treatment.

Detailed Methodologies:

-

Cell Proliferation (Trypan Blue Exclusion):

-

Seed cells (e.g., NB4 APL cells) at a density of 1 x 10^5 cells/mL in 12-well plates.

-

Treat cells with G5 (e.g., 0, 50, 100, 200 nM) or DMSO.

-

At various time points (e.g., 24, 48, 72, 96 hours), collect the cells.

-

Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue stain.

-

Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

Plot the number of viable cells over time to generate a proliferation curve.

-

-

Apoptosis Analysis (Annexin V/PI Staining):

-

Seed cells and treat with G5 as described above for a fixed time point (e.g., 48 hours).

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. The distribution of cells in the four quadrants (Annexin V-/PI-, Annexin V+/PI-, Annexin V+/PI+, Annexin V-/PI+) will indicate the percentage of live, early apoptotic, late apoptotic/necrotic, and necrotic cells, respectively.

-

Conclusion

This compound is a valuable chemical probe for studying the roles of deubiquitinating enzymes, particularly YOD1, in various pathological contexts. Its demonstrated efficacy in promoting the degradation of the oncoprotein PML-RARα in APL models highlights its potential as a lead compound for anticancer drug development. Furthermore, the emerging role of YOD1 in neurodegenerative diseases opens up new avenues of research where G5 can be instrumental. This guide provides a foundational resource for researchers aiming to utilize G5 in their studies, offering key quantitative data, insights into its mechanistic action, and detailed experimental frameworks. Further research is warranted to fully elucidate the selectivity profile of G5 and to explore its therapeutic potential in a broader range of diseases.

References

- 1. Blockade of deubiquitinase YOD1 degrades oncogenic PML/RARα and eradicates acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of disease signaling by YOD1: potential implications for therapeutic strategies [ouci.dntb.gov.ua]

- 3. YOD1/TRAF6 association balances p62-dependent IL-1 signaling to NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. nicebiochem.com [nicebiochem.com]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of disease signaling by YOD1: potential implications for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. YOD1 YOD1 deubiquitinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. YOD1/TRAF6 association balances p62-dependent IL-1 signaling to NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to "G5 Inhibitor" Effects on the Ubiquitin-Proteasome System

Introduction

The term "G5 inhibitor" is associated with at least two distinct small molecules in scientific literature, each with a different primary mechanism of action. This guide provides a comprehensive overview of both compounds, with a focus on their effects on the ubiquitin-proteasome system (UPS). The UPS is a critical cellular pathway responsible for the degradation of the majority of intracellular proteins, thereby regulating a wide array of cellular processes including cell cycle progression, signal transduction, and apoptosis. Its dysregulation is implicated in numerous diseases, making it a key target for therapeutic intervention.

The two molecules are:

-

An isopeptidase inhibitor , referred to as G5 , which directly targets the UPS by inhibiting deubiquitinating enzymes (DUBs).

-

10074-G5 , a small molecule that inhibits the c-Myc/Max protein-protein interaction, thereby indirectly influencing the UPS through the modulation of the highly unstable oncoprotein, c-Myc.

This guide will delineate the mechanisms, present quantitative data, and provide detailed experimental protocols for studying the effects of each of these "G5 inhibitors".

Part 1: The Isopeptidase Inhibitor G5

The isopeptidase inhibitor G5 is a compound that directly impacts the ubiquitin-proteasome system. It is a nonselective isopeptidase inhibitor, meaning it can potentially inhibit a range of deubiquitinating enzymes (DUBs) as well as enzymes that remove ubiquitin-like molecules.[1]

Mechanism of Action

The primary mechanism of the isopeptidase inhibitor G5 is the inhibition of isopeptidases, which are enzymes that cleave the isopeptide bond between ubiquitin and its substrate proteins or between ubiquitin molecules in a polyubiquitin (B1169507) chain. By inhibiting these enzymes, G5 leads to the accumulation of polyubiquitinated proteins, which can trigger cellular stress and cell death pathways.[1]

A key characteristic of the isopeptidase inhibitor G5 is its ability to induce a form of caspase-independent necrotic cell death, particularly in cells that are resistant to apoptosis.[1][2][3] This contrasts with many other inhibitors of the ubiquitin-proteasome system, such as the proteasome inhibitor bortezomib, which primarily induce apoptosis.[1][2]

The G5-induced necrosis is characterized by:

-

An early and significant reorganization of the actin cytoskeleton.[1][2]

-

Rapid dissipation of the mitochondrial membrane potential, independent of cyclosporin (B1163) A.[1][2]

-

Release of High Mobility Group Box 1 (HMGB1) protein.[2]

While G5 can engage the extrinsic pathway of apoptosis to activate caspases in some contexts, the resulting cell death in apoptosis-resistant cells is caspase-independent.[3]

Quantitative Data

The following table summarizes the available quantitative data for the isopeptidase inhibitor G5.

| Parameter | Cell Line | Value | Reference |

| IC50 (Apoptosis Induction) | E1A | 1.76 µM | [4][5] |

| IC50 (Apoptosis Induction) | E1A/C9DN | 1.6 µM | [5] |

Signaling Pathways

The following diagram illustrates the proposed signaling pathway for G5-induced necrotic cell death.

Experimental Protocols

This protocol is for detecting the release of HMGB1 into the cell culture medium, a marker of necrotic cell death.

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in a 6-well plate.

-

Treat cells with the desired concentrations of the isopeptidase inhibitor G5 or a vehicle control for the desired time points.

-

-

Sample Collection:

-

Collect the cell culture medium and centrifuge at 500 x g for 5 minutes to pellet any detached cells. Transfer the supernatant to a new tube.

-

Wash the adherent cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

-

Protein Concentration Determination:

-

Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

-

Sample Preparation for SDS-PAGE:

-

For the culture medium samples, concentrate the proteins using a suitable method (e.g., trichloroacetic acid precipitation or centrifugal filter units). Resuspend the protein pellet in 1X SDS-PAGE sample buffer.

-

For the cell lysates, mix an equal amount of protein with 2X SDS-PAGE sample buffer.

-

-

SDS-PAGE and Western Blotting:

-

Load the prepared samples onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HMGB1 overnight at 4°C.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Part 2: The c-Myc Inhibitor 10074-G5

10074-G5 is a small molecule inhibitor that targets the oncoprotein c-Myc.[6][7] Its effect on the ubiquitin-proteasome system is indirect, stemming from its primary activity against c-Myc, a protein whose stability is tightly regulated by the UPS.[1][8][9]

Mechanism of Action

The primary mechanism of 10074-G5 is the inhibition of the heterodimerization between c-Myc and its obligate partner Max.[6][10][11] This interaction is essential for c-Myc's function as a transcription factor.[8][12] 10074-G5 binds to the bHLH-ZIP domain of c-Myc, specifically in the region of amino acids 363-381, causing a conformational change that prevents its association with Max.[7][13] By disrupting the c-Myc/Max heterodimer, 10074-G5 inhibits the transcriptional activity of c-Myc, leading to a decrease in the expression of its target genes involved in cell proliferation, growth, and metabolism.[7][10]

The Ubiquitin-Proteasome System Connection

The c-Myc oncoprotein is an inherently unstable protein with a short half-life of 15-30 minutes.[1][7] Its degradation is primarily mediated by the ubiquitin-proteasome system.[8][9][14] The process involves the covalent attachment of ubiquitin molecules to c-Myc, marking it for recognition and degradation by the 26S proteasome.[8][9]

Several E3 ubiquitin ligases, such as Fbw7 and Skp2, are involved in the ubiquitination of c-Myc.[1][12] The phosphorylation of c-Myc at specific residues, such as Threonine 58 and Serine 62, serves as a recognition signal for these E3 ligases.[8][12]

By inhibiting c-Myc's function and leading to its decreased expression, 10074-G5 can indirectly affect the UPS by reducing the load of a key, rapidly turned-over substrate.

Quantitative Data

The following tables summarize the available quantitative data for the c-Myc inhibitor 10074-G5.

Table 1: Inhibitory and Binding Constants

| Parameter | Target/System | Value | Reference |

| IC50 | c-Myc/Max Dimerization | 146 µM | [13] |

| Kd | c-Myc peptide (353-437) | 2.8 µM | [10][13] |

Table 2: Cytotoxicity (IC50 Values)

| Cell Line | Cancer Type | Value | Reference |

| Daudi | Burkitt's Lymphoma | 10 µM - 15.6 µM | [10][13] |

| HL-60 | Promyelocytic Leukemia | 13.5 µM - 30 µM | [10][13] |

Table 3: In Vivo Pharmacokinetics (Mice)

| Parameter | Value | Reference |

| Dose | 20 mg/kg i.v. | [10][11][15] |

| Plasma Half-life (t1/2) | 37 min | [10][11][15] |

| Peak Plasma Concentration (Cmax) | 58 µM | [10][11][15] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the c-Myc/Max interaction and its inhibition by 10074-G5, the c-Myc degradation pathway, and workflows for key experimental procedures.

Experimental Protocols

This protocol describes how to perform a Co-IP experiment to determine if 10074-G5 disrupts the interaction between c-Myc and Max.[16][17][18][19][20]

-

Cell Culture and Treatment:

-

Culture cells (e.g., Daudi cells) to 70-80% confluency.

-

Treat the cells with 10074-G5 at the desired concentration (e.g., 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 4 hours).

-

-

Cell Lysis:

-

Harvest the cells and wash them with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the lysate.

-

Take a small aliquot of the lysate as the "input" control.

-

To the remaining lysate, add a primary antibody specific for c-Myc.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add Protein A/G-conjugated beads (e.g., agarose (B213101) or magnetic beads) to the lysate-antibody mixture.

-

Incubate with gentle rotation for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).

-

Discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the immunoprecipitated proteins from the beads by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Pellet the beads and collect the supernatant.

-

-

Western Blot Analysis:

-

Load the input and eluted samples onto an SDS-PAGE gel.

-

Perform Western blotting as described previously, using primary antibodies against both c-Myc and Max to detect the co-immunoprecipitated proteins. A decrease in the amount of Max pulled down with c-Myc in the 10074-G5 treated sample indicates inhibition of the interaction.

-

This protocol is for determining the effect of 10074-G5 on the total cellular levels of c-Myc protein.[21][22]

-

Cell Culture and Treatment:

-

Plate cells and treat with 10074-G5 (e.g., 10 µM) or vehicle control for various time points (e.g., 0, 4, 8, 24 hours).

-

-

Cell Lysis:

-

Harvest and lyse the cells in a denaturing lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

-

Run the samples on an SDS-PAGE gel.

-

-

Western Blotting:

-

Transfer the proteins to a membrane.

-

Block the membrane and probe with a primary antibody against c-Myc.

-

Also, probe with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Incubate with the appropriate secondary antibodies and detect the signals.

-

Quantify the band intensities to determine the relative change in c-Myc protein levels.

-

Conclusion

This technical guide has detailed the effects of two distinct "G5 inhibitors" on the ubiquitin-proteasome system. The isopeptidase inhibitor G5 directly targets the UPS by inhibiting deubiquitinating enzymes, leading to the accumulation of ubiquitinated proteins and inducing a unique necrotic cell death pathway. In contrast, 10074-G5 indirectly influences the UPS by inhibiting the c-Myc/Max interaction, thereby affecting the levels of the UPS substrate c-Myc. Understanding the distinct mechanisms of these two compounds is crucial for researchers in the fields of cancer biology, cell death, and drug development. The provided data and protocols offer a framework for the further investigation of these molecules and their roles in modulating the ubiquitin-proteasome system.

References

- 1. Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Isopeptidase Inhibitor G5 Triggers a Caspase-independent Necrotic Death in Cells Resistant to Apoptosis: A COMPARATIVE STUDY WITH THE PROTEASOME INHIBITOR BORTEZOMIB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Isopeptidase Inhibitor G5 Triggers a Caspase-independent Necrotic Death in Cells Resistant to Apoptosis: A COMPARATIVE STUDY WITH THE PROTEASOME INHIBITOR BORTEZOMIB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ubiquitin Isopeptidase Inhibitor I, G5 - Immunomart [immunomart.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacophore identification of c-Myc inhibitor 10074-G5 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of 10074-G5, a novel small-molecule inhibitor of c-Myc/Max dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 18. assaygenie.com [assaygenie.com]

- 19. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 20. bitesizebio.com [bitesizebio.com]

- 21. docs.abcam.com [docs.abcam.com]

- 22. nacalai.com [nacalai.com]

NSC144303: A Technical Guide to its Apoptosome-Independent Apoptotic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC144303 has been identified as a potent inducer of apoptosis in cancer cells through a novel, apoptosome-independent pathway. Functioning as a broad-spectrum deubiquitinating enzyme (DUB) inhibitor, NSC144303 triggers a unique signaling cascade that circumvents the classical mitochondrial pathway of apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms, key signaling molecules, and experimental methodologies associated with NSC144303-induced apoptosis. The information presented herein is intended to support further research and drug development efforts targeting this unique cell death pathway.

Introduction

The evasion of apoptosis is a hallmark of cancer, and developing novel therapeutics that can effectively induce programmed cell death in malignant cells is a primary goal of cancer research. While many conventional chemotherapeutics rely on the activation of the apoptosome, a multi-protein complex essential for the intrinsic pathway of apoptosis, resistance to these agents can arise from mutations in key components of this pathway, such as Apaf-1 or caspase-9.

NSC144303 (also referred to as G5 in some literature) has emerged as a promising small molecule that induces apoptosis through a mechanism independent of the apoptosome. This compound acts as an inhibitor of ubiquitin isopeptidases (deubiquitinating enzymes or DUBs), leading to the accumulation of polyubiquitinated proteins and triggering a unique apoptotic cascade. This guide will detail the known signaling pathway of NSC144303, present quantitative data from key experiments, and provide detailed experimental protocols for studying its effects.

Core Mechanism of Action: Deubiquitinating Enzyme Inhibition

NSC144303 functions as a broad-spectrum inhibitor of deubiquitinating enzymes. DUBs are responsible for removing ubiquitin from substrate proteins, thereby regulating their degradation and function. By inhibiting DUBs, NSC144303 leads to the accumulation of ubiquitinated proteins, which in turn induces cellular stress and initiates a unique apoptotic response.

The Apoptosome-Independent Signaling Pathway of NSC144303

The apoptotic pathway induced by NSC144303 is characterized by its independence from the apoptosome, a key component of the intrinsic apoptotic pathway. This unique mechanism allows NSC144303 to be effective in cancer cells that have developed resistance to traditional chemotherapy through mutations in the apoptosome machinery. The key molecular events in this pathway are outlined below.

Upregulation of the BH3-only Protein Noxa

A critical early event in NSC144303-induced apoptosis is the upregulation of the pro-apoptotic BH3-only protein, Noxa. Noxa is a key regulator of apoptosis that primarily functions by neutralizing the anti-apoptotic protein Mcl-1. The accumulation of ubiquitinated proteins following DUB inhibition by NSC144303 is thought to be the trigger for Noxa upregulation.

Stabilization of the Pro-Apoptotic Protein Smac/DIABLO

NSC144303 treatment leads to the stabilization of the Second Mitochondria-derived Activator of Caspases (Smac), also known as DIABLO. Smac is a mitochondrial protein that, upon its release into the cytoplasm, promotes apoptosis by inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs). The stabilization of Smac enhances the pro-apoptotic signal initiated by NSC144303.

Involvement of the Death Receptor Pathway

In the absence of a functional apoptosome, the death receptor pathway plays a crucial role in NSC144303-induced apoptosis. This pathway is typically initiated by the binding of extracellular ligands, such as TNF-α or FasL, to their cognate receptors on the cell surface, leading to the activation of caspase-8. While the precise mechanism of death receptor pathway activation by NSC144303 is still under investigation, it is a critical component for the execution of apoptosis in apoptosome-deficient cells.

Caspase Activation

The culmination of the signaling cascade initiated by NSC144303 is the activation of executioner caspases, such as caspase-3. This activation occurs independently of the apoptosome and is driven by the concerted action of Noxa upregulation, Smac stabilization, and the engagement of the death receptor pathway. Activated caspases then cleave a myriad of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Data

The following table summarizes key quantitative data regarding the activity of NSC144303 from preclinical studies.

| Parameter | Cell Line | Value | Reference |

| IC50 | HeLa | ~5 µM | [1] |

| C9DN (caspase-9 dominant negative) | ~5 µM | [1] | |

| Apoptosis Induction | C9DN | Significant increase after 24h | [1] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: NSC144303 apoptotic signaling pathway.

Caption: General experimental workflow for studying NSC144303.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the apoptotic pathway induced by NSC144303.

Cell Culture and Treatment

-

Cell Lines: Human cervical cancer (HeLa) cells and HeLa cells stably expressing a dominant-negative form of caspase-9 (C9DN) are suitable models.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

NSC144303 Treatment: NSC144303 is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 1-10 µM). Control cells are treated with an equivalent amount of DMSO.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Reagents:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

-

Phosphate-buffered saline (PBS).

-

-

Procedure:

-

Seed cells in 6-well plates and treat with NSC144303 for the desired time (e.g., 24 hours).

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Western Blot Analysis

This technique is used to detect changes in the expression and cleavage of key proteins in the apoptotic pathway.

-

Reagents:

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

Protein assay reagent (e.g., BCA assay).

-

SDS-PAGE gels.

-

Transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved PARP, anti-Noxa, anti-Smac/DIABLO, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Treat cells with NSC144303 and harvest at various time points.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Deubiquitinating Enzyme (DUB) Activity Assay

This assay measures the inhibitory effect of NSC144303 on DUB activity.

-

Reagents:

-

Cell lysate from treated and untreated cells.

-

Fluorogenic DUB substrate (e.g., Ubiquitin-AMC).

-

Assay buffer.

-

-

Procedure:

-

Prepare cell lysates from cells treated with NSC144303 or vehicle control.

-

Incubate the cell lysates with the fluorogenic DUB substrate in a microplate.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

-

A decrease in the rate of fluorescence increase in the NSC144303-treated samples compared to the control indicates DUB inhibition.

-

Conclusion

NSC144303 represents a novel class of anti-cancer compounds that induce apoptosis through an apoptosome-independent mechanism. Its action as a deubiquitinating enzyme inhibitor triggers a unique signaling cascade involving the upregulation of Noxa, stabilization of Smac, and engagement of the death receptor pathway. This technical guide provides a comprehensive overview of the current understanding of the NSC144303-induced apoptotic pathway, supported by quantitative data and detailed experimental protocols. Further investigation into this pathway may unveil new therapeutic targets and strategies for overcoming apoptosis resistance in cancer.

References

An In-depth Technical Guide to the Regulation of the Bcl-2 Family by Ubiquitin Isopeptidase Inhibitor I, G5

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate regulation of apoptosis is a cornerstone of cellular homeostasis, and its dysregulation is a hallmark of cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins stands as the central arbiter of the intrinsic apoptotic pathway. The ubiquitin-proteasome system adds a critical layer of control by modulating the stability and function of these proteins. This technical guide delves into the emerging role of Ubiquitin Isopeptidase Inhibitor I, G5, a small molecule inhibitor of deubiquitinating enzymes (DUBs), in the regulation of the Bcl-2 family and the induction of apoptosis. While direct quantitative data on the specific effects of G5 on individual Bcl-2 family protein levels remain to be fully elucidated, existing research provides a compelling framework for its mechanism of action. This document synthesizes the current understanding of G5's activity, provides detailed experimental protocols for its study, and proposes a signaling pathway based on available evidence.

Introduction: The Bcl-2 Family and Ubiquitin-Mediated Regulation

The Bcl-2 family of proteins comprises both pro-apoptotic (e.g., Bax, Bak, Bim, Puma, Noxa) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. The balance between these opposing factions dictates the cell's fate in response to apoptotic stimuli. Anti-apoptotic members sequester pro-apoptotic proteins, preventing their activation and the subsequent permeabilization of the outer mitochondrial membrane. Upon receiving an apoptotic signal, pro-apoptotic "BH3-only" proteins are activated and either directly activate the "executioner" proteins Bax and Bak or neutralize the anti-apoptotic members, leading to Bax/Bak activation, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and caspase activation.

The ubiquitin-proteasome system provides a dynamic and reversible means of post-translational regulation of Bcl-2 family proteins. E3 ubiquitin ligases tag these proteins with ubiquitin, often targeting them for proteasomal degradation, while deubiquitinating enzymes (DUBs) remove ubiquitin, thereby stabilizing the protein. This interplay is crucial for maintaining the appropriate levels and activity of Bcl-2 family members.

This compound: An Inducer of Apoptosis

This compound is a cell-permeable small molecule that has been shown to induce apoptosis in various cell lines. Mechanistic studies have revealed that G5-induced apoptosis proceeds through a mitochondrial pathway that is critically dependent on the pro-apoptotic Bcl-2 family members Bax and Bak[1][2]. Conversely, overexpression of the anti-apoptotic protein Bcl-2 has been shown to confer protection against G5-induced cell death[1][2]. These findings strongly suggest that the regulatory nexus of G5's apoptotic activity lies within the Bcl-2 family.

While the specific deubiquitinase(s) targeted by G5 have not yet been definitively identified, its mechanism is believed to involve the inhibition of one or more DUBs that are responsible for the stabilization of anti-apoptotic Bcl-2 family proteins. By inhibiting these DUBs, G5 would lead to the increased ubiquitination and subsequent proteasomal degradation of anti-apoptotic members like Mcl-1 or Bcl-2. This would shift the balance in favor of pro-apoptotic proteins, leading to the activation of Bax and Bak and the initiation of apoptosis. This proposed mechanism is supported by studies on other DUB inhibitors, such as WP1130, which has been shown to suppress the levels of anti-apoptotic proteins like Mcl-1[3].

Data Presentation: Effects of G5 on Bcl-2 Family Regulation

Direct quantitative data from peer-reviewed literature detailing the specific changes in protein levels of individual Bcl-2 family members following treatment with this compound is currently limited. The following table summarizes the key qualitative and semi-quantitative findings from available studies. Further research employing quantitative proteomics and targeted western blotting is necessary to fully elucidate the dose- and time-dependent effects of G5 on the Bcl-2 protein family.

| Bcl-2 Family Member | Effect of G5 Treatment | Experimental Context | Reference |

| Bax | Essential for G5-induced apoptosis | G5 fails to induce apoptosis in Bax/Bak double knockout cells. | [1][2] |

| Bak | Essential for G5-induced apoptosis | G5 fails to induce apoptosis in Bax/Bak double knockout cells. | [1][2] |

| Bcl-2 | Overexpression confers protection against G5-induced apoptosis | Cells overexpressing Bcl-2 show increased resistance to G5. | [1][2] |

| Mcl-1 | Hypothesized to be downregulated | Based on the mechanism of other DUB inhibitors like WP1130. Direct evidence for G5 is needed. | [3] |

| Bcl-xL | Hypothesized to be potentially downregulated | Similar to Mcl-1, this is a plausible but unconfirmed target. | |

| Pro-apoptotic BH3-only proteins (e.g., Bim, Puma, Noxa) | Hypothesized to be indirectly activated | Destabilization of anti-apoptotic proteins would lead to the release and activation of BH3-only proteins. |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the regulation of the Bcl-2 family by this compound.

Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (e.g., DMSO or a specialized solution for MTS)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of G5 in complete culture medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve G5).

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of G5 or the vehicle control.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.

-

At the end of the incubation period, add 10-20 µL of MTT or MTS reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

If using MTT, carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. If using MTS, the formazan product is soluble in the culture medium.

-

Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blotting for Bcl-2 Family Proteins

This technique is used to detect and quantify the levels of specific proteins in a cell lysate.

Materials:

-

Cells treated with G5 or vehicle control

-

RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies specific for Bcl-2, Bcl-xL, Mcl-1, Bax, Bak, Bim, Puma, Noxa, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

After treatment with G5, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

-

Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software and normalize to the loading control.

Immunoprecipitation of Ubiquitinated Proteins

This technique is used to isolate and enrich ubiquitinated proteins from a cell lysate to determine if a specific protein of interest is ubiquitinated.

Materials:

-

Cells treated with G5 or vehicle control, and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Lysis buffer containing protease and DUB inhibitors (e.g., NEM).

-

Antibody specific for the protein of interest (for immunoprecipitation) or an antibody specific for ubiquitin.

-

Protein A/G agarose (B213101) or magnetic beads.

-

Wash buffer.

-

Elution buffer or Laemmli sample buffer.

-

Western blot reagents (as described in section 4.2).

Protocol:

-

Lyse the cells in a buffer containing protease and DUB inhibitors.

-

Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody (against the protein of interest or ubiquitin) overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours to capture the immune complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by western blotting using an antibody against ubiquitin (if you immunoprecipitated your protein of interest) or an antibody against your protein of interest (if you immunoprecipitated with an anti-ubiquitin antibody). An increase in the ubiquitinated form of the protein after G5 treatment would support the proposed mechanism.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway for G5-mediated apoptosis and a general workflow for its investigation.

Caption: Proposed signaling pathway of G5-mediated apoptosis.

Caption: General experimental workflow for investigating G5's effects.

Conclusion and Future Directions

This compound represents a promising small molecule for inducing apoptosis in cancer cells through the modulation of the Bcl-2 family. The current body of evidence strongly indicates that its pro-apoptotic activity is mediated through the intrinsic mitochondrial pathway and is dependent on the executioner proteins Bax and Bak. The proposed mechanism of action, involving the inhibition of deubiquitinases that stabilize anti-apoptotic Bcl-2 family members, provides a solid framework for further investigation.

Future research should prioritize the following areas:

-

Target Identification: Unambiguously identifying the specific deubiquitinase(s) that are inhibited by G5 is paramount. This will provide a more precise understanding of its mechanism and facilitate the development of more potent and selective second-generation inhibitors.

-

Quantitative Proteomics: Comprehensive, quantitative proteomic studies are needed to create a detailed profile of the changes in the Bcl-2 family proteome upon G5 treatment. This will move beyond the current qualitative understanding and provide crucial data for building accurate models of its activity.

-

In Vivo Efficacy: Preclinical studies in animal models are essential to evaluate the therapeutic potential, pharmacokinetics, and pharmacodynamics of G5 in a more complex biological system.

-

Combination Therapies: Investigating the synergistic potential of G5 with existing chemotherapeutics or other targeted agents could reveal novel and more effective treatment strategies for various cancers.

References

- 1. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Isopeptidase Inhibitor G5 Triggers a Caspase-independent Necrotic Death in Cells Resistant to Apoptosis: A COMPARATIVE STUDY WITH THE PROTEASOME INHIBITOR BORTEZOMIB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

An In-depth Technical Guide to Autophagy Induction via mTOR Inhibition

Foreword: On the Specificity of "G5 Inhibitor"

An extensive review of current scientific literature reveals that the term "G5 inhibitor" does not correspond to a clearly defined and singular molecular entity in the context of autophagy research. The query "G5" can be interpreted in two primary contexts:

-

ATG5 (Autophagy Related 5): A critical protein essential for the elongation of the autophagosome membrane.[1][2] While inhibitors of the ATG5 protein interaction pathway exist, their function is to block autophagy, which is contrary to the topic of autophagy induction.[3]

-

GNG5 (Guanine nucleotide-binding protein subunit gamma-5): A subunit of heterotrimeric G-proteins.[4] G-protein coupled receptors (GPCRs) are well-established as modulators of autophagy.[5][6][7] Inhibition of specific GPCR signaling pathways can lead to autophagy induction.[8] However, the literature does not provide specific details on a designated "GNG5 inhibitor" and its direct quantitative effects on autophagy induction.

Given this ambiguity, and to provide a comprehensive and data-rich technical guide that fulfills the core requirements of the request, this document will focus on a well-characterized and archetypal example of autophagy induction via inhibition: the inhibition of the mTOR (mammalian Target of Rapamycin) pathway by Rapamycin . This example will serve as a precise and detailed model for researchers, scientists, and drug development professionals to understand the principles and methodologies of studying autophagy induction by a specific inhibitor.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Autophagy is a catabolic cellular process vital for maintaining homeostasis by degrading and recycling damaged organelles and misfolded proteins.[6] Its dysregulation is implicated in a wide range of human diseases, making it a key therapeutic target. One of the most critical negative regulators of autophagy is the mTOR kinase, which integrates signals from growth factors and nutrients.[5] This guide provides a technical overview of how inhibiting the mTOR pathway, exemplified by the macrolide compound Rapamycin, robustly induces autophagy. We will detail the core signaling pathways, present quantitative data on the effects of mTOR inhibition, provide detailed experimental protocols for assessing autophagy, and offer a logical framework for investigating novel autophagy-inducing compounds.

Core Signaling Pathway: mTOR-Dependent Autophagy Regulation

The mTOR kinase is the central component of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTORC2. mTORC1 is the primary complex responsible for suppressing autophagy under nutrient-rich conditions.

Mechanism of Inhibition and Induction:

-

Active State (Nutrient-Rich): In the presence of growth factors and amino acids, mTORC1 is active and phosphorylates several downstream targets, including the ULK1 (Unc-51 like autophagy activating kinase 1) complex.

-

Phosphorylation and Suppression: Phosphorylation of ULK1 and ATG13 by mTORC1 prevents the activation of the ULK1 kinase, thereby inhibiting the initiation of autophagy.

-

Inhibitor Action (Rapamycin): Rapamycin, through an intracellular complex with FKBP12, directly binds to and allosterically inhibits mTORC1.

-

Autophagy Induction: The inhibition of mTORC1 by Rapamycin prevents the phosphorylation of the ULK1 complex. The de-repressed ULK1 is now active and proceeds to phosphorylate downstream components of the autophagy machinery, such as Beclin-1, to initiate the formation of the autophagosome.

Signaling Pathway Diagram

Caption: mTORC1 signaling pathway for autophagy regulation.

Quantitative Data on Autophagy Induction by mTOR Inhibition

The induction of autophagy can be quantified by monitoring key markers involved in the process. The most common markers are the conversion of LC3-I to LC3-II and the degradation of the autophagy receptor p62/SQSTM1.

Table 1: Effect of Rapamycin Treatment on Autophagy Markers in HeLa Cells Data is representative and compiled from typical results in cell culture experiments.

| Treatment Group | Concentration | Duration (hrs) | LC3-II / LC3-I Ratio (Fold Change vs. Control) | p62/Actin Ratio (Fold Change vs. Control) |

| Vehicle Control (DMSO) | - | 4 | 1.0 | 1.0 |

| Rapamycin | 100 nM | 4 | 3.5 | 0.6 |

| Rapamycin | 500 nM | 4 | 5.2 | 0.3 |

| Rapamycin + Bafilomycin A1 | 100 nM | 4 | 8.9 | 1.1 |

Bafilomycin A1 is a lysosomal inhibitor used to measure autophagic flux. An accumulation of LC3-II in the presence of Bafilomycin A1 indicates an increase in the rate of autophagosome formation (flux) rather than just a blockage of degradation.

Detailed Experimental Protocols

Western Blotting for LC3 and p62

This protocol is for detecting changes in the levels of key autophagy proteins.

Logical Workflow Diagram

Caption: Standard workflow for Western Blot analysis.

Methodology:

-

Cell Culture and Treatment: Plate HeLa cells at a density of 1x10^6 cells per well in a 6-well plate. Allow cells to adhere overnight. Treat cells with the desired concentration of Rapamycin or vehicle control for the specified duration. For autophagic flux experiments, add Bafilomycin A1 (100 nM) for the final 2 hours of treatment.

-

Lysis: Wash cells twice with ice-cold PBS. Lyse cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load samples onto a 15% SDS-polyacrylamide gel for LC3 analysis (to resolve LC3-I and LC3-II) and a 10% gel for p62 analysis. Run the gel until adequate separation is achieved.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., rabbit anti-LC3B, mouse anti-p62, and mouse anti-Actin as a loading control) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.

Immunofluorescence for LC3 Puncta Formation

This protocol allows for the visualization of autophagosomes as distinct puncta within the cell.

Methodology:

-

Cell Culture: Plate cells on glass coverslips in a 24-well plate. Treat with the inhibitor as described above.

-

Fixation and Permeabilization: Wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Antibody Staining: Incubate with primary antibody (rabbit anti-LC3B) for 1 hour. After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour in the dark.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain nuclei).

-

Analysis: Acquire images using a fluorescence microscope. Count the number of LC3 puncta per cell. A significant increase in puncta per cell in the treated group compared to the control group indicates autophagy induction.

Conclusion

The inhibition of the mTORC1 pathway is a potent and well-validated strategy for inducing autophagy. By using a combination of quantitative biochemical methods like Western blotting and qualitative visualization techniques such as immunofluorescence, researchers can robustly assess the efficacy of novel inhibitory compounds. The protocols and data presented herein, using Rapamycin as a model, provide a foundational framework for professionals in the field to investigate and develop new therapeutic agents that modulate the autophagic process.

References

- 1. Autophagy protein 5 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Exploring the Role of Autophagy-Related Gene 5 (ATG5) Yields Important Insights Into Autophagy in Autoimmune/Autoinflammatory Diseases [frontiersin.org]

- 3. Discovery of Small-Molecule Autophagy Inhibitors by Disrupting the Protein-Protein Interactions Involving Autophagy-Related 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GNG5 - Wikipedia [en.wikipedia.org]

- 5. G protein-coupled receptors and the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. G protein-coupled receptor-mediated autophagy in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. G protein-coupled receptors and the regulation of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. G-protein-coupled receptors regulate autophagy by ZBTB16-mediated ubiquitination and proteasomal degradation of Atg14L | eLife [elifesciences.org]

Unveiling the Structural and Functional Intricacies of Ubiquitin Isopeptidase Inhibitor I, G5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquitin Isopeptidase Inhibitor I, G5, also known as NSC 144303, is a potent, cell-permeable small molecule that has garnered significant interest for its ability to induce apoptosis and necrosis in cancer cells. This technical guide provides an in-depth analysis of the structural features of G5, its mechanism of action, and detailed protocols for key experimental procedures relevant to its study. G5 functions as an apoptosome-independent caspase and apoptosis activator by selectively inhibiting ubiquitin isopeptidase activity.[1][2] Notably, it has been shown to specifically inhibit the deubiquitinating enzyme (DUB) YOD1, leading to the accumulation of ubiquitinated substrates and subsequent cell death. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of targeting the ubiquitin-proteasome system.

Core Structural and Chemical Properties

This compound is a cross-conjugated α,β-unsaturated dienone compound.[3][4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (3Z,5Z)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one | [5] |

| Synonyms | NSC 144303, 3,5-bis((4-Nitrophenyl)methylene)-1,1-dioxide, tetrahydro-4H-thiopyran-4-one | [3][4][5] |

| Molecular Formula | C₁₉H₁₄N₂O₇S | [3][4][5] |

| Molecular Weight | 414.39 g/mol | [1][3][5] |

| CAS Number | 108477-18-5 | [3][4][5] |

| Appearance | Yellow solid | [3] |

| Purity | ≥97% (HPLC) | [3][4] |

| Solubility | DMSO: 10 mg/mL | [3] |

Mechanism of Action: Inhibition of Ubiquitin Isopeptidase Activity

G5 exerts its biological effects primarily through the inhibition of ubiquitin isopeptidases, also known as deubiquitinating enzymes (DUBs). DUBs are crucial for reversing protein ubiquitination, a key post-translational modification that governs protein stability and function. By inhibiting DUBs, G5 leads to the accumulation of polyubiquitinated proteins, which can trigger cellular stress responses, including apoptosis and necrosis.

A key identified target of G5 is the deubiquitinating enzyme YOD1. Research has demonstrated that G5 effectively blocks the deubiquitination of the oncogenic fusion protein PML/RARα by YOD1. This inhibition leads to the accumulation of ubiquitinated PML/RARα, marking it for degradation and ultimately contributing to the demise of acute promyelocytic leukemia (APL) cells.

The cellular consequences of G5-mediated DUB inhibition are multifaceted:

-

Apoptosis Induction: G5 induces caspase activation and apoptosis in an apoptosome-independent manner.[1][2] This process is dependent on the pro-apoptotic proteins Bax and Bak, while the anti-apoptotic protein Bcl-2 provides protection.[3]

-

Necrosis in Apoptosis-Resistant Cells: At higher concentrations (5-10 µM), G5 can induce necrosis in cells that are resistant to apoptosis, such as Bax/Bak double-knockout mouse embryo fibroblasts (MEFs-DKO).[3] This necrotic death is characterized by a rapid, cyclosporin (B1163) A-independent dissipation of the mitochondrial membrane potential and a dramatic reorganization of the actin cytoskeleton.

-

Engagement of the Extrinsic Pathway: In apoptosis-resistant cells, G5 can engage the extrinsic apoptosis pathway to trigger caspase activation.

Quantitative Biological Activity

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ for Caspase Activation/Apoptosis | 1.76 µM | E1A cells | [1][2][3] |

| IC₅₀ for Caspase Activation/Apoptosis | 1.6 µM | E1A/C9DN cells | [1][2][3] |

| IC₅₀ for Ubiquitin Isopeptidase Activity | ~30 µM | In vitro | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability and Apoptosis Assay by Flow Cytometry

This protocol is for quantifying apoptosis in a cell line (e.g., E1A cells) treated with G5 using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

E1A cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed E1A cells at a density of 2 x 10⁵ cells/well in 6-well plates and incubate for 24 hours at 37°C with 5% CO₂.

-

Treatment: Treat the cells with varying concentrations of G5 (e.g., 0.5, 1, 2.5, 5, 10 µM). Include a vehicle-treated control group with the same volume of DMSO as the highest G5 concentration.

-

Incubation: Incubate the cells for a desired period (e.g., 24 or 48 hours).

-

Cell Harvesting:

-

Collect the culture medium containing floating (apoptotic) cells.

-

Wash the adherent cells with PBS.

-

Add Trypsin-EDTA to detach the adherent cells.

-

Combine the floating and adherent cells for each sample.

-

-

Staining:

-